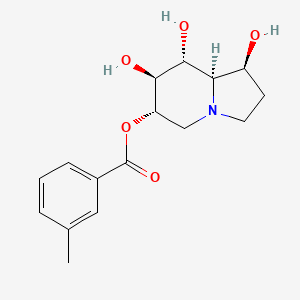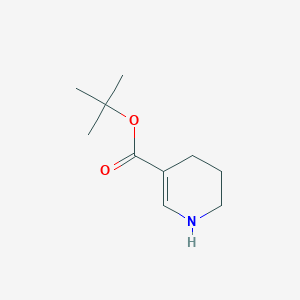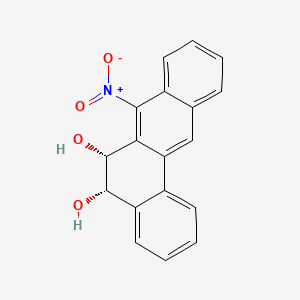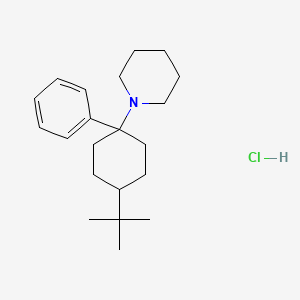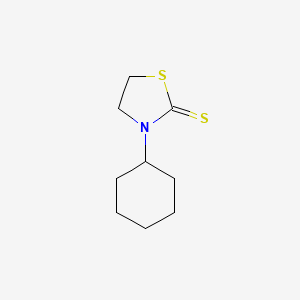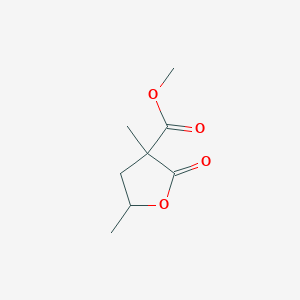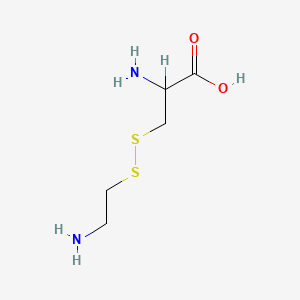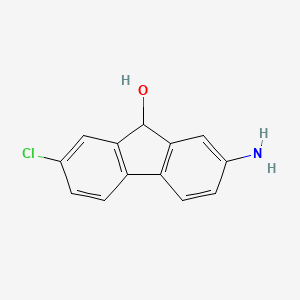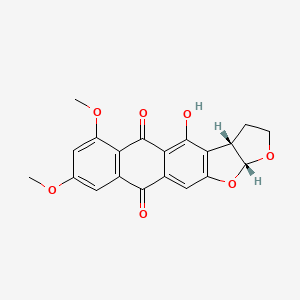
6,8-O-Dimethylversicolorin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-O-Dimethylversicolorin B is a secondary metabolite produced by certain strains of the fungus Aspergillus versicolor
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-O-Dimethylversicolorin B typically involves the methylation of versicolorin B. The process begins with the isolation of versicolorin B from the fungal culture, followed by its methylation using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetone, with a base such as potassium carbonate to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus versicolor under controlled conditions to maximize the yield of versicolorin B. The isolated versicolorin B is then subjected to the methylation process as described above. The final product is purified using chromatographic techniques to ensure high purity and quality.
化学反应分析
Types of Reactions: 6,8-O-Dimethylversicolorin B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like chromium trioxide (CrO3) to yield oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to produce reduced forms of the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Oxidation: Oxidized derivatives with additional carbonyl groups.
Reduction: Reduced forms with hydroxyl groups.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Investigated for its role in fungal metabolism and secondary metabolite production.
Medicine: Explored for its potential anti-neuroinflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 6,8-O-Dimethylversicolorin B involves its interaction with cellular targets, leading to various biological effects. In the context of its anti-neuroinflammatory activity, the compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by modulating the NF-κB signaling pathway . This pathway plays a crucial role in the regulation of immune responses and inflammation.
相似化合物的比较
6,8-O-Dimethylversicolorin B can be compared with other similar anthraquinone compounds, such as:
Versicolorin A: Another metabolite from with similar structural features but different biological activities.
Sterigmatocystin: A related compound with potent carcinogenic properties.
Aversin: Known for its antimicrobial activity.
Uniqueness: this compound stands out due to its specific methylation pattern, which imparts unique chemical and biological properties. Its potential anti-neuroinflammatory effects and applications in dye production further highlight its distinctiveness among related compounds .
属性
CAS 编号 |
62057-57-2 |
|---|---|
分子式 |
C20H16O7 |
分子量 |
368.3 g/mol |
IUPAC 名称 |
(4S,8R)-2-hydroxy-16,18-dimethoxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |
InChI |
InChI=1S/C20H16O7/c1-24-8-5-10-15(12(6-8)25-2)19(23)16-11(17(10)21)7-13-14(18(16)22)9-3-4-26-20(9)27-13/h5-7,9,20,22H,3-4H2,1-2H3/t9-,20+/m0/s1 |
InChI 键 |
NZRQTYSAMANXPT-GWNMQOMSSA-N |
手性 SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C4=C(C=C3C2=O)O[C@@H]5[C@H]4CCO5)O |
规范 SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)

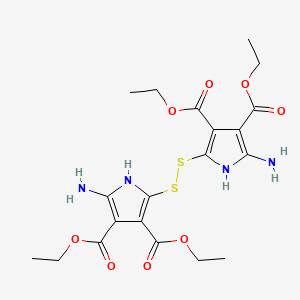
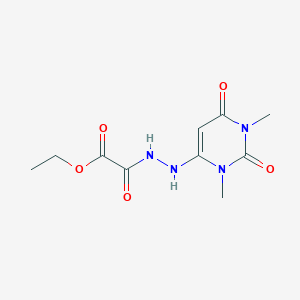
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)
